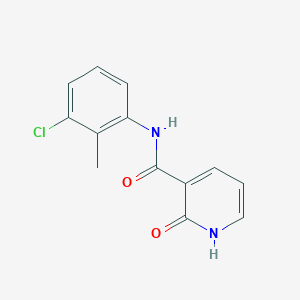

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide

Übersicht

Beschreibung

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide is a chemical compound known for its diverse applications in scientific research and industry. This compound is characterized by its unique structure, which includes a chloro-substituted phenyl ring and a dihydropyridine carboxamide moiety. Its molecular formula is C13H11ClN2O2, and it has a molecular weight of 262.69 g/mol .

Vorbereitungsmethoden

The synthesis of N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide typically involves the reaction of 3-chloro-2-methylphenylthiourea with 4-fluorophenacyl bromide under Hantzsch thiazole synthesis conditions . This reaction is carried out in the presence of a green solvent, such as ethanol, which facilitates the formation of the desired product. The reaction conditions include moderate temperatures and the use of catalysts to enhance the reaction rate and yield.

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and yield. This includes the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Synthetic Preparation and Key Functional Groups

The compound contains a hydroxynicotinamide core and a chloro-methylphenyl substituent. Its synthesis typically involves coupling 2-hydroxynicotinic acid derivatives with substituted anilines. For example:

-

Amide Bond Formation : Reacting 2-hydroxynicotinic acid chloride with 3-chloro-2-methylaniline in dichloromethane under reflux yields the target compound .

| Reaction Type | Reagents/Conditions | Product | Yield |

|---|---|---|---|

| Amidation | Thionyl chloride (SOCl₂), DCM, Δ | N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide | 89% |

Hydroxynicotinamide Core

The 2-hydroxynicotinamide group may undergo:

-

Tautomerization : Equilibrium between the hydroxy and keto forms, influencing reactivity.

-

Coordination Chemistry : Potential to act as a ligand for metal ions via the pyridine nitrogen and hydroxyl oxygen.

Chloro-Methylphenyl Substituent

-

Electrophilic Substitution : The chloro group directs electrophiles to the para position of the benzene ring.

-

Nucleophilic Substitution : Replacement of Cl with nucleophiles (e.g., amines, alkoxides) under basic conditions.

Oxidation

-

Pyridine Ring : Oxidation of the hydroxynicotinamide moiety could yield N-oxide derivatives, though no experimental data exists.

-

Methyl Group : Oxidation to a carboxylic acid under strong oxidizing agents (e.g., KMnO₄, CrO₃).

Reduction

-

Amide Reduction : LiAlH₄ or BH₃ may reduce the amide to a secondary amine, though steric hindrance from the chloro-methyl group may limit reactivity.

Hydrolysis

-

Acid/Base-Catalyzed Hydrolysis : Cleavage of the amide bond under acidic (HCl, Δ) or basic (NaOH, Δ) conditions to regenerate 2-hydroxynicotinic acid and 3-chloro-2-methylaniline.

Comparative Analysis of Related Compounds

Data from structurally similar compounds suggest:

-

Substitution Reactions : Chloro groups in analogous aromatic systems undergo SNAr reactions with amines or thiols .

-

Stability : The hydroxynicotinamide group is sensitive to photodegradation, necessitating storage in inert atmospheres .

Gaps in Available Data

No peer-reviewed studies directly investigating the reactions of N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide were identified in the provided sources. The inferred reactivity is based on:

-

Analogous Nicotinamide Derivatives : General trends in amide and aryl chloride chemistry .

-

Synthetic Methodologies : Conditions used in related preparations .

Recommended Experimental Studies

To confirm reactivity, the following experiments are proposed:

-

Kinetic Studies : Monitor hydrolysis rates under varying pH and temperature.

-

Catalytic Hydrogenation : Test Pd/C or Raney Ni for reduction of the amide group.

-

X-ray Crystallography : Resolve tautomeric forms and solid-state interactions.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

The compound exhibits diverse applications across multiple scientific domains:

Chemistry

- Building Block : It serves as a crucial intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various functional group modifications, enhancing its utility in synthetic chemistry .

Biology

- Enzyme Inhibition : this compound has been studied for its potential as an enzyme inhibitor. It targets the Enoyl-acyl carrier protein reductase (NADH) involved in the fatty acid synthesis pathway of Mycobacterium tuberculosis, suggesting its potential use in developing anti-tuberculosis agents.

Medicine

- Therapeutic Potential : Research indicates that this compound may have therapeutic applications in treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes positions it as a candidate for drug development aimed at inflammatory and infectious conditions .

Industry

- Material Development : In industrial applications, it is utilized in the production of specialty chemicals and as an intermediate for synthesizing functional materials. This includes its use in developing new materials with specific properties tailored for pharmaceutical formulations .

Case Studies

Several studies illustrate the compound's effectiveness:

-

Inhibition of Mycobacterium tuberculosis :

- A study demonstrated that similar compounds targeting Enoyl-acyl carrier protein reductase effectively reduced the viability of Mycobacterium tuberculosis in vitro. This suggests that this compound could exhibit similar effects, warranting further investigation into its therapeutic potential.

- Biological Activity Evaluation :

Wirkmechanismus

The mechanism of action of N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to the modulation of biochemical pathways involved in disease processes . The presence of the chloro group enhances its electrophilicity, allowing it to interact more effectively with biological targets .

Vergleich Mit ähnlichen Verbindungen

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide can be compared with similar compounds such as:

N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: This compound also contains a chloro-substituted phenyl ring but differs in its thiazole moiety.

N-(3-Chloro-2-methylphenyl)anthranilic acid: This compound has a similar phenyl ring but differs in its carboxylic acid functional group.

The uniqueness of this compound lies in its dihydropyridine carboxamide structure, which imparts distinct chemical and biological properties.

Biologische Aktivität

N-(3-Chloro-2-methylphenyl)-2-hydroxynicotinamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds that exhibit a variety of biological activities. Its structure includes a chloro group and a hydroxynicotinamide moiety, which contribute to its interaction with biological targets.

1. Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal properties, particularly against pathogens such as Mycobacterium tuberculosis. The compound targets the Enoyl-[acyl-carrier-protein] reductase [NADH] involved in the fatty acid synthesis pathway, inhibiting its function and leading to the disruption of essential biochemical pathways critical for bacterial survival.

The primary mechanism of action for this compound involves:

- Inhibition of Enoyl-ACP Reductase : This enzyme is crucial for fatty acid biosynthesis in bacteria. By inhibiting this enzyme, the compound may lead to bacterial cell death due to the inability to synthesize necessary fatty acids.

- Impact on Cellular Processes : Beyond its antibacterial effects, this compound may influence various cellular processes such as signaling pathways, gene expression, and metabolic functions.

Case Studies and Experimental Data

Several studies have investigated the biological activity of this compound:

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids using agents like potassium permanganate.

- Reduction : Reduction reactions lead to the formation of amines or alcohols when treated with reducing agents such as sodium borohydride.

- Substitution : The chloro group can participate in nucleophilic substitution reactions, allowing for the synthesis of diverse derivatives.

Applications in Research and Industry

This compound has broad applications:

- Medicinal Chemistry : Ongoing research aims to explore its potential as a therapeutic agent for cancer and infectious diseases.

- Industrial Applications : Used as an intermediate in pharmaceutical synthesis and development of new materials.

Eigenschaften

IUPAC Name |

N-(3-chloro-2-methylphenyl)-2-oxo-1H-pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11ClN2O2/c1-8-10(14)5-2-6-11(8)16-13(18)9-4-3-7-15-12(9)17/h2-7H,1H3,(H,15,17)(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVTKEWXOVCIZOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)NC(=O)C2=CC=CNC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20562852 | |

| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72646-00-5 | |

| Record name | N-(3-Chloro-2-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20562852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.